Cas no 174482-77-0 (3-(pentanoylamino)benzoic Acid)

3-(Pentanoylamino)benzoic acid is a benzoic acid derivative featuring a pentanoylamino substituent at the meta-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of amide-based bioactive molecules. Its structure combines the carboxylic acid functionality of benzoic acid with the lipophilic pentanoyl chain, enhancing solubility in organic solvents while retaining reactivity for further derivatization. The compound is valuable for constructing more complex architectures due to its bifunctional nature, enabling reactions at both the carboxyl and amide groups. It finds applications in medicinal chemistry as a building block for drug candidates, where its balanced hydrophilicity and hydrophobicity can be tailored to optimize pharmacokinetic properties. The purity and stability of this reagent make it suitable for precise synthetic applications.
3-(pentanoylamino)benzoic Acid structure
174482-77-0 structure
Product Name:3-(pentanoylamino)benzoic Acid
CAS No:174482-77-0
MF:C12H15NO3
MW:221.252403497696
MDL:MFCD00448067
CID:1079443
PubChem ID:16489208
Update Time:2025-07-02

3-(pentanoylamino)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pentanamidobenzoic acid
    • 3-(Pentanoylamino)benzoic acid
    • 3-valeramidobenzoic acid
    • STK288486
    • CHEMBRDG-BB 9071888
    • UKRORGSYN-BB BBV-049849
    • 3-(valerylamino)benzoic acid
    • 3-(1-oxopentylamino)benzoic acid
    • benzoic acid, 3-[(1-oxopentyl)amino]-
    • 3-(pentanoylamino)benzoic acid(SALTDATA: FREE)
    • SCHEMBL7567258
    • VS-00598
    • MFCD00448067
    • A881693
    • DTXSID10586163
    • BBL000371
    • ALBB-012946
    • 174482-77-0
    • AKOS000104649
    • CS-0312883
    • 3-(pentanoylamino)benzoic Acid
    • MDL: MFCD00448067
    • Inchi: 1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: STTIGHKIHLCAAS-UHFFFAOYSA-N
    • SMILES: O=C(CCCC)NC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 221.10500
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.40000
  • LogP: 2.58650

3-(pentanoylamino)benzoic Acid Security Information

  • HazardClass:IRRITANT

3-(pentanoylamino)benzoic Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-(pentanoylamino)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:174482-77-0)3-(pentanoylamino)benzoic Acid
Order Number:A881693
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):475.0
Email:sales@amadischem.com

Additional information on 3-(pentanoylamino)benzoic Acid

Introduction to 3-(pentanoylamino)benzoic Acid (CAS No. 174482-77-0)

3-(pentanoylamino)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 174482-77-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a benzoic acid core substituted with a pentanoylamino group, exhibits unique chemical properties and functional characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 3-(pentanoylamino)benzoic acid consists of a benzene ring carboxylated at one position and amide-bonded to a pentanoyl chain. This structural motif endows the compound with both hydrophilic and lipophilic regions, facilitating its interaction with biological targets. The benzoic acid moiety is well-known for its role in drug design due to its ability to engage in hydrogen bonding and π-stacking interactions, while the pentanoylamino group introduces a longer aliphatic chain that can modulate solubility and metabolic stability.

In recent years, 3-(pentanoylamino)benzoic acid has been explored as a key building block in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer therapies. The compound’s ability to serve as a precursor for more complex molecules has made it particularly attractive for medicinal chemists seeking to optimize drug-like properties such as bioavailability and target specificity.

One of the most compelling aspects of 3-(pentanoylamino)benzoic acid is its versatility in chemical modifications. Researchers have leveraged its reactive sites—both the carboxyl group and the amide bond—to introduce diverse functional groups, enabling the synthesis of structurally diverse libraries for high-throughput screening. This flexibility has been instrumental in identifying lead compounds for further development.

Recent studies have highlighted the potential of 3-(pentanoylamino)benzoic acid derivatives in modulating enzyme activity. For instance, modifications to the pentanoylamino moiety have been shown to influence binding affinity to proteases and kinases, which are critical targets in oncology and inflammatory diseases. The precise tuning of side-chain length and substitution patterns has allowed researchers to fine-tune pharmacokinetic profiles, enhancing both efficacy and safety.

The compound’s role in drug discovery extends beyond simple intermediates. It has been incorporated into prodrug formulations designed to improve oral bioavailability or targeted delivery systems. By exploiting its structural features, scientists have developed strategies to enhance cellular uptake and reduce metabolic degradation, thereby improving therapeutic outcomes.

From a synthetic chemistry perspective, 3-(pentanoylamino)benzoic acid exemplifies the importance of functional group interconversion in streamlining drug development pipelines. Its synthesis involves well-established organic transformations, making it accessible for large-scale production while allowing for rapid iteration during lead optimization.

The growing interest in 3-(pentanoylamino)benzoic acid is also reflected in its applications beyond pharmaceuticals. In agrochemical research, derivatives of this compound have been investigated for their potential as growth regulators or pest deterrents. The same structural features that make it valuable in medicine—such as tunable solubility and bioactivity—also contribute to its utility in other sectors.

Looking ahead, the future of 3-(pentanoylamino)benzoic acid lies in its continued exploration across multiple disciplines. Advances in computational chemistry and machine learning are expected to accelerate the discovery of new derivatives with tailored properties. Additionally, innovations in biocatalysis may enable more sustainable synthetic routes, aligning with global efforts toward green chemistry principles.

In summary, 3-(pentanoylamino)benzoic acid (CAS No. 174482-77-0) represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural attributes provide a rich scaffold for innovation, driving progress across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of scientific exploration.

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Amadis Chemical Company Limited
(CAS:174482-77-0)3-(pentanoylamino)benzoic Acid
A881693
Purity:99%
Quantity:25g
Price ($):475.0
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